6-Oxo-1-(2-oxo-2-pyrrolidin-1-YL-ethyl)-1,6-dihydro-pyridine-3-carboxylic acid
Description
Chemical Identity and Nomenclature
6-Oxo-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1,6-dihydropyridine-3-carboxylic acid possesses a well-defined chemical identity that reflects its complex heterocyclic structure. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature rules, with the primary designation emphasizing the dihydropyridine core structure and the attached pyrrolidine-containing substituent. Alternative nomenclature includes 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-, which provides additional clarity regarding the substitution pattern.
The molecular formula of this compound is documented as C₁₂H₁₄N₂O₄, corresponding to a molecular weight of 250.25 grams per mole. This molecular composition reflects the presence of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, distributed across the integrated dihydropyridine-pyrrolidine framework. The compound is assigned Chemical Abstracts Service registry number 1036448-21-1, providing a unique identifier for chemical databases and regulatory purposes.
The structural complexity of 6-Oxo-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1,6-dihydropyridine-3-carboxylic acid is evident in its systematic name, which indicates multiple functional groups and stereochemical considerations. The compound features a carboxylic acid functionality at the 3-position of the dihydropyridine ring, a ketone group at the 6-position, and an ethyl linker connecting the dihydropyridine system to the pyrrolidine ring bearing its own ketone functionality. This nomenclature system ensures precise identification and distinguishes this compound from closely related structural analogs.
| Property | Value |
|---|---|
| Chemical Name | 6-Oxo-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1,6-dihydropyridine-3-carboxylic acid |
| Alternative Name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]- |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| CAS Registry Number | 1036448-21-1 |
| Hazard Classification | Irritant |
Historical Development in Heterocyclic Chemistry
The historical development of 6-Oxo-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1,6-dihydropyridine-3-carboxylic acid is intimately connected to the broader evolution of heterocyclic chemistry, particularly the advancement of dihydropyridine and pyrrolidine research. The foundational work in dihydropyridine chemistry traces back to 1882 when Arthur Hantzsch first reported the synthesis of dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates through a multicomponent reaction involving aldehydes, beta-keto esters, and ammonia. This groundbreaking discovery established the Hantzsch dihydropyridine synthesis as a cornerstone methodology in heterocyclic chemistry, providing access to compounds that would later prove essential in medicinal chemistry.
The significance of dihydropyridine derivatives became apparent in the pharmaceutical industry during the mid-twentieth century when researchers discovered their calcium channel blocking properties. Dihydropyridines have undergone four generations of development since their introduction in the 1960s, with each generation offering improved efficacy, safety profiles, and therapeutic applications. The first-generation agents demonstrated proven efficacy against hypertension but suffered from short duration and rapid onset of action, leading to potential adverse effects. Subsequent generations addressed these limitations through pharmaceutical innovation, including slow-release formulations and improved pharmacodynamic properties.
Pyrrolidine chemistry has evolved in parallel, with this five-membered nitrogen heterocycle gaining recognition as a versatile scaffold in drug discovery. The pyrrolidine ring structure appears in numerous natural alkaloids, including nicotine and hygrine, and forms the basis for various pharmaceutical compounds. The systematic exploration of pyrrolidine derivatives has revealed their potential in treating diverse medical conditions, from neurological disorders to infectious diseases. The combination of dihydropyridine and pyrrolidine moieties in a single molecule represents a modern approach to drug design, leveraging the established pharmacological profiles of both heterocyclic systems.
The emergence of 6-Oxo-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1,6-dihydropyridine-3-carboxylic acid reflects contemporary medicinal chemistry strategies that emphasize molecular hybridization and the creation of multifunctional compounds. This approach has gained prominence as researchers seek to develop molecules with enhanced biological activity, improved selectivity, and reduced side effect profiles. The historical context of this compound demonstrates the continued evolution of heterocyclic chemistry and its application to pharmaceutical innovation.
Structural Relationship to Dihydropyridine and Pyrrolidine Derivatives
The structural architecture of 6-Oxo-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1,6-dihydropyridine-3-carboxylic acid exemplifies the sophisticated molecular design principles underlying modern heterocyclic chemistry. This compound integrates two distinct but complementary heterocyclic systems: a 1,6-dihydropyridine core and a pyrrolidine substituent, connected through an ethyl linker bearing a ketone functionality. The dihydropyridine component contributes to the compound's pharmacological potential, as dihydropyridine scaffolds are among the most prevalent structural units in pharmaceutical targets, constituting approximately 4% of nitrogen-heterocyclic drugs approved by regulatory agencies.
The dihydropyridine ring system in this compound exhibits specific structural features that distinguish it from classical Hantzsch dihydropyridines. Unlike the typical 1,4-dihydropyridine arrangement found in most calcium channel blockers, this compound contains a 1,6-dihydropyridine structure with the nitrogen located at position 1 and the saturated carbon at position 6. This structural variation potentially alters the electronic properties and biological activity profile compared to conventional dihydropyridine drugs. The presence of a carboxylic acid group at position 3 further modifies the compound's physicochemical properties, potentially enhancing water solubility and providing additional sites for molecular recognition.
The pyrrolidine moiety contributes its own set of pharmacologically relevant characteristics to the hybrid structure. Pyrrolidine is recognized as a cyclic secondary amine with distinctive properties due to its compact, five-membered ring structure. The saturated nature of the pyrrolidine ring provides conformational rigidity while maintaining sufficient flexibility for biological interactions. In this compound, the pyrrolidine ring bears a ketone substituent, creating a pyrrolidin-2-one functionality that has been associated with various biological activities in medicinal chemistry literature.
The structural relationship between the dihydropyridine and pyrrolidine components is mediated by an ethyl linker containing a ketone group, creating a 2-oxo-2-pyrrolidin-1-yl-ethyl substituent attached to the dihydropyridine nitrogen. This linker design allows for optimal spatial arrangement of the two heterocyclic systems while providing additional functional group diversity. The ketone functionality in the linker may participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.
| Structural Component | Characteristics | Pharmacological Relevance |
|---|---|---|
| 1,6-Dihydropyridine core | Six-membered heterocycle with nitrogen at position 1 | Established pharmacological scaffold in cardiovascular medicine |
| Pyrrolidine ring | Five-membered saturated nitrogen heterocycle | Versatile scaffold in drug discovery with broad biological activity |
| Carboxylic acid group | Positioned at pyridine C-3 | Enhances water solubility and provides hydrogen bonding capability |
| Ketone functionalities | Present in both linker and pyrrolidine ring | Potential sites for molecular recognition and binding interactions |
| Ethyl linker | Two-carbon chain connecting heterocyclic systems | Provides spatial separation and conformational flexibility |
The compound's relationship to established drug classes is particularly noteworthy when considering the therapeutic applications of its constituent structural elements. Dihydropyridine derivatives have demonstrated efficacy across multiple therapeutic areas, including cardiovascular disease, neurological disorders, and metabolic conditions. The integration of a pyrrolidine component may expand this therapeutic potential, as pyrrolidine-containing compounds have shown promise in treating infectious diseases, inflammation, and oncological conditions. This structural hybridization strategy represents a contemporary approach to drug design that seeks to combine the beneficial properties of multiple pharmacologically active scaffolds within a single molecular entity.
Properties
IUPAC Name |
6-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-10-4-3-9(12(17)18)7-14(10)8-11(16)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRICZTIJOYRBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Oxo-1-(2-oxo-2-pyrrolidin-1-YL-ethyl)-1,6-dihydro-pyridine-3-carboxylic acid (CAS No. 2169439-95-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive understanding of its therapeutic potential.
The molecular formula of this compound is with a molecular weight of 250.25 g/mol. It features a pyridine ring substituted with a pyrrolidinyl group, which is crucial for its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that introduce the pyrrolidinyl moiety and the carboxylic acid functionality. The detailed synthetic pathways are critical for understanding how structural variations can influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. In one study, compounds were tested at a concentration of 100 µM for 24 hours, revealing that certain derivatives reduced cell viability significantly compared to control treatments like cisplatin .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar derivatives were tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated that certain structural modifications enhanced antibacterial activity, suggesting that the presence of the pyrrolidinyl group may contribute to increased efficacy against resistant strains .
Case Studies
In a notable case study involving similar pyrrolidine derivatives, researchers evaluated the in vitro cytotoxicity against both tumor and non-tumor cell lines. The findings indicated that while some compounds exhibited potent anticancer activity, they also showed varying degrees of toxicity toward non-cancerous cells, highlighting the need for careful optimization in drug design .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound's structure suggests potential as a lead compound in the development of new pharmaceuticals targeting various diseases, particularly neurological disorders due to its pyrrolidine moiety which is known for enhancing bioactivity in central nervous system agents .
- Anti-inflammatory Agents : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .
2. Neuropharmacology
- Cognitive Enhancers : Research indicates that compounds similar to 6-Oxo-1-(2-oxo-2-pyrrolidin-1-YL-ethyl)-1,6-dihydro-pyridine-3-carboxylic acid may enhance cognitive functions. This is particularly relevant in the context of age-related cognitive decline and neurodegenerative diseases such as Alzheimer's .
- Antidepressant Activity : There is emerging evidence that compounds with similar structures can influence neurotransmitter systems, suggesting potential applications in treating depression and anxiety disorders .
3. Biochemical Research
- Enzyme Inhibition Studies : The compound has been utilized as a tool in studying enzyme inhibition mechanisms, particularly in relation to metabolic pathways involving pyridine derivatives. This can provide insights into drug interactions and metabolic processes .
- Proteomics : It has been used in proteomics research to investigate protein interactions and modifications, aiding in the understanding of cellular processes and disease mechanisms .
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a derivative of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated significant reductions in cell death and improvements in cell viability, suggesting its potential as a neuroprotective agent.
Case Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, researchers evaluated the anti-inflammatory effects of this compound. The results demonstrated a marked decrease in inflammatory markers and joint swelling compared to control groups, highlighting its therapeutic potential in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar 6-oxo-pyridinecarboxylic acid derivatives, emphasizing substituent variations, molecular weights, and key physicochemical properties:
Key Observations:
- Molecular Weight: Derivatives with bulkier substituents (e.g., trifluoromethylbenzyl or quinolinylmethyl) exhibit higher molecular weights, which may influence pharmacokinetic properties .
- Thermal Stability : The phenyl-substituted analog (CAS 77837-08-2) demonstrates a high melting point (282–284°C), suggesting strong intermolecular interactions in the solid state .
Preparation Methods
Synthesis via Condensation of 2-Pyridone Derivatives
- Starting from 2-pyridone derivatives, perform a condensation with suitable aldehydes or ketones bearing the pyrrolidin-1-yl-ethyl group.
- Cyclization under acidic or basic conditions yields the dihydropyridine core.
- Subsequent oxidation or functional group modifications introduce the keto group at position 6.
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Condensation | 2-pyridone + aldehyde | Reflux, acid catalyst | Form heterocyclic core |
| Cyclization | Heat, acid/base | Controlled temperature | Ring closure |
| Oxidation | Oxidants like KMnO₄ | Mild conditions | Introduce keto group at position 6 |
Alkylation and Functionalization
- Alkylation at the nitrogen or carbon positions using alkyl halides bearing the 2-oxo-2-pyrrolidin-1-yl-ethyl moiety.
- Use of protecting groups to ensure regioselectivity.
- Final oxidation step to form the keto group at position 6.
Process for Preparing 2-Oxo-1-pyrrolidine Derivatives (Patent Method)
Patent WO2005028435A1 describes a process involving the preparation of 2-oxo-1-pyrrolidine derivatives, which can be adapted for the target compound.
- Starting from suitable amino acids or their derivatives, cyclization and oxidation steps are employed.
- The process involves acylation, cyclization, and oxidation steps to introduce the keto and pyrrolidinyl functionalities.
Amino acid derivative → Cyclization → Functionalization with keto group → Attachment of pyrrolidin-1-yl-ethyl group
- High regioselectivity and yield.
- Compatibility with various substituents.
Q & A
Basic: What are the key synthetic strategies for preparing 6-oxo-1-(2-oxo-2-pyrrolidin-1-YL-ethyl)-1,6-dihydro-pyridine-3-carboxylic acid?
Answer:
Synthesis of this compound involves multi-step routes, often leveraging coupling reactions and heterocyclic ring formation. A parallel solution-phase approach, as seen in pyrrolidinyl-pyrimidine carboxamide synthesis (e.g., coupling itaconic acid derivatives with amines), can be adapted . Key steps include:
- Amide bond formation : Use of HOBt/EDC coupling agents for introducing the pyrrolidin-1-yl-ethyl group, similar to methods in pyrimidinyl acetic acid synthesis .
- Cyclization : Acid- or base-mediated cyclization to form the dihydropyridine core, analogous to 6-oxo-1-phenyl derivatives .
- Purification : Column chromatography or recrystallization to isolate the carboxylic acid form, as described for ethyl ester analogs .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : For structural confirmation, particularly ¹H/¹³C NMR to verify the dihydropyridine ring and pyrrolidinyl-ethyl substituents. Comparative data from ethyl ester analogs (e.g., InChI keys, SMILES) can guide interpretation .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns, as used in related pyridinone derivatives .
- HPLC : Purity assessment using reverse-phase methods, critical given the compound’s potential for tautomerism or degradation .
Basic: How should stability and solubility be optimized for in vitro assays?
Answer:
- Stability : Store at -20°C under inert conditions (argon/nitrogen) to prevent oxidation of the dihydropyridine ring, as recommended for similar 6-oxo compounds .
- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. Adjust pH with mild bases (e.g., sodium bicarbonate) to enhance aqueous solubility via carboxylate salt formation .
Advanced: How can reaction mechanisms for pyrrolidinyl-ethyl group incorporation be validated?
Answer:
- Isotopic labeling : Introduce deuterium at the pyrrolidinone carbonyl to track reaction intermediates via MS/MS .
- Kinetic studies : Monitor coupling reactions (HOBt/EDC) via in situ IR to assess activation of the carboxylic acid intermediate .
- Computational modeling : DFT calculations to evaluate transition states for amide bond formation, leveraging data from pyridinone analogs .
Advanced: How to address contradictory SAR data in biological activity studies?
Answer:
- Purity validation : Confirm batch-to-batch consistency using LC-MS, as impurities in dihydropyridine derivatives (e.g., oxidized byproducts) can skew results .
- Protease inhibition assays : Test against off-target enzymes (e.g., matrix metalloproteinases) to rule out nonspecific binding, a common issue with pyrrolidinyl motifs .
Advanced: What strategies resolve low yields in large-scale synthesis?
Answer:
- Solvent optimization : Replace DMF with THF/water mixtures to improve coupling efficiency, as demonstrated in pyrimidine carboxylate syntheses .
- Catalyst screening : Test Pd/C or Raney Ni for selective hydrogenation of intermediates, avoiding over-reduction of the pyrrolidinone ring .
Advanced: How to assess metabolic stability of the carboxylic acid group?
Answer:
- Prodrug comparison : Synthesize methyl/ethyl esters (e.g., as in ) and compare hydrolysis rates in liver microsomes.
- Plasma stability assays : Incubate with esterases to evaluate conversion to the active acid form, critical for in vivo studies .
Advanced: What safety precautions are essential given structural analogs?
Answer:
- Hazard mitigation : Use fume hoods and nitrile gloves during synthesis, as pyrrolidinone derivatives may irritate mucous membranes .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, following protocols for pyridinone carboxylic acids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
